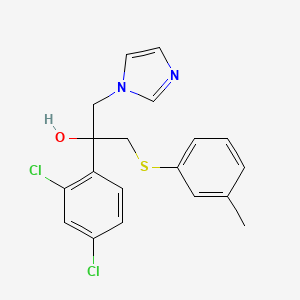
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl, imidazolyl, and methylphenylthio groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.
Attachment of the Methylphenylthio Group: The methylphenylthio group is attached through a thiolation reaction, where a suitable thiol reacts with an aryl halide under basic conditions.
Final Coupling: The final step involves coupling the imidazole derivative with the dichlorophenyl and methylphenylthio intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(4-methylphenylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-chlorophenylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methoxyphenylthio)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the dichlorophenyl group enhances its reactivity, while the imidazole ring contributes to its potential as an enzyme inhibitor. The methylphenylthio group further modulates its chemical behavior and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83337-44-4 |
|---|---|
Molecular Formula |
C19H18Cl2N2OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(3-methylphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-14-3-2-4-16(9-14)25-12-19(24,11-23-8-7-22-13-23)17-6-5-15(20)10-18(17)21/h2-10,13,24H,11-12H2,1H3 |
InChI Key |
MGOXLQKPIAIZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















